molecular formula C12H16O4 B1218519 (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol CAS No. 73385-34-9

(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol

Cat. No.: B1218519
CAS No.: 73385-34-9
M. Wt: 224.25 g/mol
InChI Key: VYQZZUGIBSTOAP-GHMZBOCLSA-N
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Description

(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chemical compound with the molecular formula C12H16O3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of methoxy and dihydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with methoxy and hydroxylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS). It also modulates various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is unique due to the presence of both methoxy and dihydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions .

Properties

CAS No.

73385-34-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3R,4R)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol

InChI

InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11-/m1/s1

InChI Key

VYQZZUGIBSTOAP-GHMZBOCLSA-N

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)O)O)C

SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C

82864-23-1

Synonyms

3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol
3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol, (trans)-isomer
precocene I-3,4-dihydrodiol

Origin of Product

United States

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